1-Methoxycarbonylamino-anthraquinone

Description

Properties

CAS No. |

61059-30-1 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

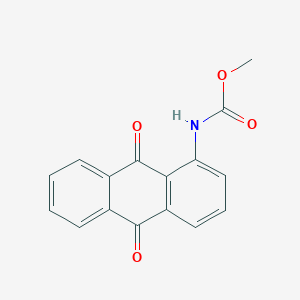

methyl N-(9,10-dioxoanthracen-1-yl)carbamate |

InChI |

InChI=1S/C16H11NO4/c1-21-16(20)17-12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |

InChI Key |

GTCKJXWUHLBZSE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 1-Methoxycarbonylamino-anthraquinone

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Methoxycarbonylamino-anthraquinone

Executive Summary

1-Methoxycarbonylamino-anthraquinone (Methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate) represents a critical intersection between chromophore stability and pharmacophore reactivity. Structurally, it modifies the classic 1-aminoanthraquinone scaffold by acylating the amine with a methoxycarbonyl group. This modification dramatically alters the solubility profile, reduces the basicity of the nitrogen, and introduces a "masked" reactivity useful in both high-performance disperse dye synthesis and the development of DNA-intercalating cytotoxic agents. This guide provides a definitive technical analysis of its properties, synthesis, and applications.

Molecular Architecture & Electronic State

The defining feature of 1-substituted anthraquinones is the proximity of the substituent to the quinone carbonyl at position 9. In 1-Methoxycarbonylamino-anthraquinone, this interaction creates a pseudo-heterocyclic ring via intramolecular hydrogen bonding.

-

Intramolecular H-Bonding (The S(6) Synthon): The amide hydrogen (N-H) forms a strong hydrogen bond with the quinone oxygen. This locks the molecule into a planar conformation, significantly reducing the pKa of the amine and increasing lipophilicity by "hiding" polar groups.

-

Electronic Push-Pull: The anthraquinone core acts as an electron acceptor. The amino group is an electron donor (auxochrome). However, the methoxycarbonyl group is electron-withdrawing (EWG). This competition fine-tunes the Charge Transfer (CT) band, typically resulting in a hypsochromic shift (yellow-orange) compared to the deep red of alkyl-amino derivatives.

Visualizing the Structural Dynamics

The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond that dictates the molecule's stability.

Figure 1: Structural causality map showing how the intramolecular hydrogen bond dictates physical properties.

Synthetic Protocol: Acylation of 1-Aminoanthraquinone

The synthesis requires careful control of pH to prevent hydrolysis of the product and to scavenge the acid byproduct.

Reaction:

Step-by-Step Methodology

-

Reagents:

-

1-Aminoanthraquinone (1-AAQ): 1.0 eq (High purity, >98%)

-

Methyl Chloroformate: 1.2 eq (Excess to drive completion)

-

Solvent: Nitrobenzene or o-Dichlorobenzene (High boiling, inert)

-

Acid Scavenger: Pyridine or Sodium Carbonate (

)

-

-

Procedure:

-

Dissolution: Dissolve 1-AAQ in the solvent at 100°C. 1-AAQ has poor solubility in cold solvents; heat is required to disrupt intermolecular

-stacking. -

Addition: Add the acid scavenger. Then, add Methyl Chloroformate dropwise over 30 minutes. The reaction is exothermic.

-

Reflux: Heat to 120-130°C for 3-5 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 9:1). The red spot of 1-AAQ will disappear, replaced by a yellow/orange spot of the carbamate.

-

Isolation: Cool to room temperature. The product often crystallizes out. If not, add methanol to precipitate.

-

Purification: Filter and wash with cold methanol (removes unreacted chloroformate) and then water (removes salts). Recrystallize from DMF or Chlorobenzene.

-

Process Workflow Diagram

Figure 2: Synthetic workflow for the carbamoylation of 1-aminoanthraquinone.

Physicochemical & Spectroscopic Profile

This section aggregates data for identification and quality control.

Table 1: Physical Properties

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 281.26 g/mol | |

| Appearance | Yellow to Orange Crystalline Powder | Color depends on crystal packing size.[1] |

| Melting Point | 220°C - 225°C | High MP due to planar stacking. |

| Solubility (High) | DMF, DMSO, Nitrobenzene | Best for reactions/NMR. |

| Solubility (Low) | Water, Methanol, Hexane | Hydrophobic nature. |

| LogP (Predicted) | ~3.2 | Lipophilic, membrane permeable. |

Spectroscopic Characterization

-

UV-Vis Absorption:

- : ~400-420 nm (in Methanol).

-

Insight: The band is blue-shifted relative to 1-aminoanthraquinone (

nm) because the carbonyl of the carbamate pulls electron density from the nitrogen, reducing its ability to donate into the anthraquinone ring.

-

Infrared Spectroscopy (FT-IR):

-

3250 - 3350 cm⁻¹: N-H stretch (Sharp, but often broadened by H-bonding).

-

1720 - 1740 cm⁻¹: Carbamate C=O (Ester-like carbonyl). Diagnostic Peak.

-

1670 cm⁻¹: Non-chelated Quinone C=O (C10 position).[1]

-

1635 cm⁻¹: Chelated Quinone C=O (C9 position, H-bonded to N-H).

-

-

Nuclear Magnetic Resonance (¹H-NMR, DMSO-d6):

- 12.0 - 13.0 ppm: N-H proton. Highly deshielded singlet due to strong intramolecular H-bond.

-

3.7 - 3.8 ppm: Methoxy protons (

- 7.8 - 8.3 ppm: Aromatic protons (Anthraquinone backbone).[2]

Reactivity & Stability

Understanding the reactivity profile is crucial for using this molecule as an intermediate.

-

Hydrolysis:

-

Acidic Conditions: Stable. The carbamate is resistant to dilute acids.

-

Basic Conditions: Labile. Treatment with strong alkali (NaOH) at high temperatures will hydrolyze the carbamate back to 1-aminoanthraquinone. This allows it to be used as a protecting group.

-

-

Reduction:

-

The quinone moiety can be reduced to the Leuco-form (9,10-dihydroxyanthracene) using Sodium Dithionite (

). This is the basis of "vat dyeing," where the soluble leuco form penetrates fibers and is re-oxidized to the insoluble pigment.

-

-

Nitration/Halogenation:

-

The 4-position (para to the amine) is activated. Electrophilic aromatic substitution will occur primarily at C4, allowing the synthesis of 1,4-disubstituted anthraquinones (e.g., Disperse Blue analogs).

-

Applications: From Dyes to Therapeutics[3]

Industrial: High-Performance Dyes

1-Methoxycarbonylamino-anthraquinone serves as a specialized Disperse Dye intermediate.

-

Mechanism: The carbamate group improves affinity for polyester fibers compared to the free amine.

-

Fastness: It exhibits excellent light fastness because the intramolecular H-bond prevents photo-oxidative degradation of the amine.

Biological: DNA Intercalation & Cytotoxicity

Researchers investigate this scaffold as a potential chemotherapeutic agent, analogous to Doxorubicin.

-

Intercalation: The planar tricyclic core slides between DNA base pairs (

stacking). -

Redox Cycling: The quinone moiety can generate Reactive Oxygen Species (ROS) in vivo, leading to apoptosis in cancer cells.

-

Prodrug Potential: The carbamate linkage can be designed to be cleaved by specific esterases in tumor microenvironments, releasing the cytotoxic 1-aminoanthraquinone locally.

References

-

Crystal Structure & H-Bonding

-

Ifeanyieze, N. et al. (2022).[3] Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. IUCrData.

- Context: Establishes the S(6) synthon and planarity rules for 1-substituted anthraquinones.

-

-

Synthetic Pathways

-

Thomson, R.F. et al. (1933). Manufacture of anthraquinone derivatives. US Patent 1,898,750.

- Context: Foundational chemistry for acylation of aminoanthraquinones using pyridine/base c

-

-

Spectroscopic Properties

-

Yatsenko, A. V. et al. (2013).[4] 1-aminoanthraquinone: Crystal data and a model of molecular packing. Powder Diffraction.

- Context: Provides the baseline X-ray and packing data for the parent scaffold, essential for interpreting the derivative's solid-st

-

-

Biological Activity

-

Fouad, M. et al. (2019). Anthraquinones: An Overview. Studies in Natural Products Chemistry.

- Context: Comprehensive review of the anticancer and antimicrobial mechanisms (ROS generation/Intercalation)

-

-

Redox Behavior

-

Salinas, G. et al. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones. Structural Chemistry.

- Context: Details the electrochemical reduction mechanisms (EE vs ECE) relevant to the quinone core.

-

Sources

Solubility and Stability of 1-Methoxycarbonylamino-anthraquinone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycarbonylamino-anthraquinone is an organic compound built upon the well-known anthraquinone scaffold. As with many anthraquinone derivatives, its utility in medicinal chemistry and materials science is fundamentally governed by its physicochemical properties.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of 1-Methoxycarbonylamino-anthraquinone, offering both theoretical insights and practical, field-proven experimental protocols. Designed for researchers and drug development professionals, this document explains the causal relationships behind the compound's behavior and provides robust methodologies for its characterization.

Introduction and Molecular Overview

1-Methoxycarbonylamino-anthraquinone belongs to the vast family of anthraquinone derivatives, compounds recognized for their diverse biological activities and use as dyes.[2][3] The core structure is a planar, tricyclic aromatic system, which is generally non-polar. The key functional group at the 1-position is a methoxycarbonylamino group, which is a type of carbamate.

Understanding the solubility and stability of this molecule is paramount for any application. Solubility dictates formulation strategies and bioavailability, while stability determines storage conditions, shelf-life, and potential degradation pathways that could impact efficacy or toxicity. This guide will dissect these properties through a first-principles approach, supported by validated experimental workflows.

Core Physicochemical Properties

The behavior of 1-Methoxycarbonylamino-anthraquinone is rooted in its molecular structure. The large, hydrophobic anthraquinone core dominates its properties, while the carbamate substituent introduces a degree of polarity and a potential site for chemical reactivity.

| Property | Value | Rationale & Implications |

| Molecular Formula | C₁₆H₁₁NO₄ | - |

| Molecular Weight | 281.26 g/mol | Influences diffusion rates and molar concentration calculations. |

| Appearance | Crystalline Solid (Predicted) | The planar structure promotes efficient crystal packing.[4] |

| Predicted LogP | ~3.5 - 4.0 | The high LogP value indicates poor aqueous solubility and a preference for lipophilic environments.[5][6] |

| Key Functional Groups | Anthraquinone, Carbamate (Ester & Amide character) | The anthraquinone core is responsible for the chromophore and hydrophobicity. The carbamate group is the primary site of potential hydrolytic instability.[7][8] |

Solubility Profile: Theory and Practice

The solubility of a compound is a critical parameter for its handling, formulation, and in-vivo performance. For 1-Methoxycarbonylamino-anthraquinone, solubility is primarily dictated by the energetic cost of breaking its crystal lattice and solvating the molecule.

Theoretical Solubility Assessment

-

Aqueous Solubility: Due to its highly aromatic and planar structure, 1-Methoxycarbonylamino-anthraquinone is expected to be practically insoluble in water and aqueous buffers (e.g., PBS).[9] The strong π-π stacking interactions in the solid state are not easily overcome by hydration.[9]

-

Organic Solvent Solubility: The compound is predicted to be soluble in polar aprotic organic solvents that can effectively disrupt its intermolecular forces. Common solvents for related aminoanthraquinones include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] It is expected to have slight to moderate solubility in alcohols like ethanol, particularly upon heating.[4]

Recommended Solvents for Stock Solutions

| Solvent | Predicted Solubility | Rationale & Expert Insight |

| Water / PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | The hydrophobic anthraquinone core dominates. |

| Ethanol | Slightly Soluble | May require heating to fully dissolve.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for creating high-concentration stock solutions of non-polar compounds for biological screening. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, an effective solvent for disrupting the crystal lattice.[9] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating method to quantify the thermodynamic solubility of the compound in various media.

Objective: To determine the saturation concentration of 1-Methoxycarbonylamino-anthraquinone in a chosen solvent system.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., 5 mg to 1 mL of PBS pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A shaking incubator or orbital shaker is ideal.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., a mobile phase component like acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known stock solution (e.g., in DMSO).

-

Calculation: Back-calculate the concentration in the original supernatant to determine the equilibrium solubility.

Stability Profile: A Multi-Faceted Analysis

The stability of a molecule determines its viability as a drug candidate or material. For 1-Methoxycarbonylamino-anthraquinone, stability must be assessed under thermal, photolytic, and chemical stress.

Thermal Stability

The anthraquinone core is exceptionally stable.[10] The compound is expected to be a stable solid at room temperature and under standard storage conditions. Decomposition, if any, would likely occur only at temperatures approaching its melting point.

Photostability

Anthraquinones are photoreactive molecules.[11] However, the presence of electron-donating substituents like amino groups tends to increase photostability compared to the unsubstituted parent compound.[11]

-

Mechanism: Photodegradation is often initiated by UV radiation (300-400 nm), which can lead to free-radical reactions or hydrogen abstraction from the solvent.[11]

-

Implication: Solutions of 1-Methoxycarbonylamino-anthraquinone should be protected from light, especially UV and prolonged direct sunlight, to prevent photochemical degradation. Amber vials or foil-wrapped containers are recommended for storage.

Chemical Stability: The Vulnerable Carbamate Linkage

The primary point of chemical vulnerability is the carbamate functional group, which can undergo hydrolysis. Carbamates are generally stable but can be cleaved under forcing conditions.[7][8]

-

Alkaline Hydrolysis: Base-catalyzed hydrolysis is typically the most significant degradation pathway for carbamates.[7] The hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the ester bond and formation of 1-aminoanthraquinone, methanol, and carbonate.

-

Acidic Hydrolysis: Under strong acidic conditions, hydrolysis can also occur, typically initiated by protonation of the carbonyl oxygen or the nitrogen atom.

-

pH-Dependence: The rate of degradation is expected to be minimal in neutral conditions (pH ~7) and to increase significantly in both highly acidic (pH < 2) and, especially, highly alkaline (pH > 10) environments.[12]

Practical Workflow: Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of drug development. It is used to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.

Workflow for Forced Degradation Analysis

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathway: Hydrolysis

The most probable degradation pathway under hydrolytic stress involves the cleavage of the carbamate bond.

Caption: Predicted hydrolytic degradation of the target compound.

Step-by-Step Protocol for Forced Degradation

Objective: To generate potential degradation products and assess the stability of 1-Methoxycarbonylamino-anthraquinone under various stress conditions.

Materials:

-

1 mg/mL stock solution of the compound in Acetonitrile (ACN).

-

Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂.

-

HPLC-grade water.

-

Temperature-controlled incubator/water bath.

-

Photostability chamber (ICH Q1B compliant).

Methodology:

-

Sample Preparation: For each condition, dilute the stock solution with the stressor solution to achieve a final compound concentration of ~100 µg/mL and the desired stressor concentration.

-

Acid Hydrolysis: Mix with 1 M HCl and water to final conc. of 0.1 M HCl.

-

Base Hydrolysis: Mix with 1 M NaOH and water to final conc. of 0.1 M NaOH.

-

Neutral Hydrolysis: Mix with water only.

-

Oxidative Stress: Mix with 30% H₂O₂ and water to final conc. of 3% H₂O₂.

-

Control: Dilute with a 50:50 ACN:Water mixture.

-

-

Incubation:

-

Incubate the Acid and Neutral samples at 60 °C.

-

Keep the Base and Oxidative samples at room temperature (hydrolysis is often rapid).

-

Place the Photostability sample in a chamber delivering ICH Q1B-specified light exposure. Keep a wrapped control sample alongside it.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples with the mobile phase to halt further degradation.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/DAD method. Use LC-MS to obtain mass information on any new peaks that appear.

Analytical Methodologies for Characterization

A robust analytical method is essential for accurately quantifying the compound and its impurities or degradants.

-

Primary Technique (Quantification): Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for retaining the non-polar anthraquinone structure.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol) is recommended for resolving the parent compound from potential degradants.

-

Detection: UV detection at the λmax of the anthraquinone chromophore (typically in the 250-280 nm range and a visible wavelength if colored).

-

-

Secondary Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products by providing accurate mass-to-charge (m/z) data.[13]

Summary and Best Practices

-

Solubility: 1-Methoxycarbonylamino-anthraquinone is a non-polar compound, insoluble in water but soluble in organic solvents like DMSO and DMF.

-

Stability: The molecule is thermally stable but susceptible to degradation under specific conditions.

-

Hydrolytic: The carbamate linkage is the most probable site of instability, particularly under alkaline conditions, leading to the formation of 1-aminoanthraquinone.

-

Photolytic: As an anthraquinone derivative, it is sensitive to light and should be protected from UV and prolonged light exposure.

-

-

Handling and Storage Recommendations:

-

Solid: Store in a well-sealed container at room temperature, protected from light.

-

Solutions: For short-term storage, use amber vials and store at 4 °C. For long-term storage, prepare aliquots of high-concentration stock solutions in anhydrous DMSO and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.

-

References

- Allen, N. S., et al. (1997). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists.

- Pellatt, M. G., Roe, I. H. C., & Constant, J. (1980). Photostable Anthraquinone Pleochroic Dyes. Molecular Crystals and Liquid Crystals.

- Hubbard, J. L., et al. (2019).

- Tamura, K., et al. (2017). Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide. The Journal of Chemical Thermodynamics.

-

Solubility of Things. (n.d.). 1-Aminoanthraquinone. Retrieved from [Link]

- Zhang, Y., et al. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites.

- Tamura, K., et al. (2017). Solubility correlation of anthraquinone derivatives in supercritical carbon dioxide. AIP Conference Proceedings.

-

Scholars Crossing. (n.d.). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Retrieved from [Link]

-

Chromatography Online. (2025). Using UHPSFC to Determine Anthraquinone Derivatives in Herbal Medicine. Retrieved from [Link]

- Goryachev, A. A., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI.

- Mitra, P., & Das, S

Sources

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthraquinone - Wikipedia [en.wikipedia.org]

- 5. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. scielo.br [scielo.br]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methoxycarbonylamino-anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 1-Methoxycarbonylamino-anthraquinone, a key derivative in the expansive family of anthraquinones. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this compound, grounded in established scientific literature and practical expertise.

Introduction

1-Methoxycarbonylamino-anthraquinone, with the chemical formula C₁₆H₁₁NO₄ and a molecular weight of 281.27 g/mol , belongs to the class of N-acylated anthraquinone derivatives.[1] The anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photochemical properties. The introduction of a methoxycarbonylamino group at the C-1 position significantly modulates the electronic and steric properties of the anthraquinone core, influencing its chemical reactivity, binding affinities, and spectroscopic signature. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

Molecular Structure

The structure of 1-Methoxycarbonylamino-anthraquinone, also known as methyl (9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate, is presented below. The numbering of the anthraquinone core is crucial for the assignment of NMR signals.

Caption: Molecular structure of 1-Methoxycarbonylamino-anthraquinone.

Synthesis Protocol

The synthesis of 1-Methoxycarbonylamino-anthraquinone is most effectively achieved through the acylation of 1-aminoanthraquinone with methyl chloroformate. This method is a standard procedure for the formation of carbamates from amines and provides a high yield of the desired product.

Experimental Workflow: Synthesis of 1-Methoxycarbonylamino-anthraquinone

Caption: Experimental workflow for the synthesis of 1-Methoxycarbonylamino-anthraquinone.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-aminoanthraquinone in anhydrous pyridine under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Acylation: Slowly add 1.1 equivalents of methyl chloroformate dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with copious amounts of water and a dilute solution of hydrochloric acid (to remove residual pyridine), followed by water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/N,N-dimethylformamide (DMF) mixture.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques (NMR, IR, Mass Spectrometry) and melting point determination.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Methoxycarbonylamino-anthraquinone is expected to exhibit characteristic signals for the aromatic protons of the anthraquinone core, the N-H proton of the carbamate group, and the methyl protons of the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the anthraquinone carbonyl groups and the carbamate substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-2 | ~ 8.0 - 8.2 | d | ~ 8.0 | Ortho-coupling with H-3. |

| H-3 | ~ 7.6 - 7.8 | t | ~ 8.0 | Triplet due to coupling with H-2 and H-4. |

| H-4 | ~ 8.2 - 8.4 | d | ~ 8.0 | Ortho-coupling with H-3. |

| H-5, H-8 | ~ 8.1 - 8.3 | m | Complex multiplet due to coupling with adjacent protons. | |

| H-6, H-7 | ~ 7.7 - 7.9 | m | Complex multiplet due to coupling with adjacent protons. | |

| N-H | ~ 9.0 - 10.0 | s (br) | Broad singlet, chemical shift can be concentration and solvent dependent. | |

| -OCH₃ | ~ 3.8 - 4.0 | s | Singlet for the three equivalent methyl protons. |

Expertise & Experience Insights: The downfield shift of the aromatic protons is a hallmark of the anthraquinone system. The N-H proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the anthraquinone ring, and its signal may be broad due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbonyl carbons of the anthraquinone and the carbamate group will appear at characteristic downfield chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-9, C-10 (Anthraquinone C=O) | ~ 182 - 185 | Characteristic chemical shift for quinone carbonyls. |

| Carbamate C=O | ~ 155 - 160 | Typical range for carbamate carbonyl carbons. |

| C-1 | ~ 140 - 145 | Carbon attached to the nitrogen, deshielded. |

| C-2, C-3, C-4, C-5, C-6, C-7, C-8 | ~ 120 - 135 | Aromatic carbons of the anthraquinone core. |

| C-4a, C-5a, C-8a, C-9a, C-10a | ~ 130 - 135 | Quaternary aromatic carbons. |

| -OCH₃ | ~ 52 - 55 | Methyl carbon of the methoxy group. |

Trustworthiness through Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule, providing an internal validation of the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in 1-Methoxycarbonylamino-anthraquinone.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3300 - 3400 | Medium | Characteristic for secondary amides/carbamates. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for aromatic C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | From the methoxy group. |

| Anthraquinone C=O Stretch | 1670 - 1680 | Strong | Characteristic for the quinone carbonyls. |

| Carbamate C=O Stretch | 1700 - 1720 | Strong | Higher frequency than the quinone carbonyls. |

| C=C Aromatic Stretch | 1580 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic rings. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibration of the carbamate C-N bond. |

| C-O Stretch | 1000 - 1300 | Strong | Stretching vibrations of the carbamate C-O bonds. |

Authoritative Grounding: The characteristic carbonyl stretching frequencies of anthraquinones are well-documented in the literature. The presence of two distinct C=O stretching bands (one for the quinone and one for the carbamate) is a key diagnostic feature.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Methoxycarbonylamino-anthraquinone (MW = 281.27), the following is expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 281.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 250.

-

Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment corresponding to 1-aminoanthraquinone at m/z = 222.

-

Decarbonylation (loss of CO) from the anthraquinone core, a characteristic fragmentation for quinones, leading to fragments at m/z = 253 and 225.

-

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of 1-Methoxycarbonylamino-anthraquinone. While experimental data for this specific molecule is not widely published, the predicted spectroscopic features, based on sound chemical principles and comparison with analogous structures, offer a robust and reliable reference for researchers in the field. The provided synthesis protocol outlines a clear and efficient route to obtain this compound for further study. The combination of these elements aims to empower scientists and drug development professionals in their work with this important class of molecules.

References

-

Al Mamari, H. H., & Al Sheidi, A. A. (2020). N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide. Molbank, 2020(4), M1175. [Link]

-

Organic Syntheses. 1-Methylaminoanthraquinone. [Link]

- Google Patents.

- Google Patents. Synthesis of 1-amino-anthraquinone.

Sources

Technical Guide: Quantum Yield Characterization of 1-Methoxycarbonylamino-anthraquinone

Part 1: Executive Summary & Molecular Identity

1-Methoxycarbonylamino-anthraquinone (MCAA) represents a specialized class of functionalized 9,10-anthraquinones.[1] Structurally, it consists of an anthraquinone core substituted at the

While often utilized as a precursor in the synthesis of disperse dyes or as a pharmacophore in intercalating antitumor agents (similar to doxorubicin analogs), its photophysical profile is defined by a delicate competition between Intramolecular Charge Transfer (ICT) and Intersystem Crossing (ISC) .[1]

Key Photophysical Expectation:

Unlike highly fluorescent xanthene dyes (e.g., Rhodamine), MCAA typically exhibits a low fluorescence quantum yield (

Part 2: Photophysical Fundamentals

To accurately measure the quantum yield, one must understand the electronic relaxation pathways specific to this molecule.

The Role of the Substituent

The 1-position substituent is critical. In 1-Aminoanthraquinone (1-AAQ), the amino group acts as an electron donor, creating a "push-pull" system with the quinone carbonyls.

-

In MCAA: The carbamate group is less electron-donating than a free amine or alkylamine (due to the electron-withdrawing carbonyl in the ester). This likely results in a hypsochromic shift (blue shift) in absorption compared to 1-AAQ and a reduction in the ICT character of the

state. -

H-Bond Locking: A critical intramolecular hydrogen bond exists between the N-H of the carbamate and the C9-carbonyl of the anthraquinone. This planarizes the molecule, reducing non-radiative decay via bond rotation, but the heavy atom effect and carbonyl proximity still favor triplet formation.[1]

Jablonski Dynamics (Visualization)

The following diagram illustrates the competitive decay pathways. Note the dominance of

Figure 1: Jablonski diagram for 1-substituted anthraquinones. The thickness of the arrows represents the kinetic probability of the transition. Note that for MCAA,

Part 3: Protocol for Quantum Yield Determination (Relative Method)[1]

Direct absolute measurement (using an integrating sphere) is preferred but often unavailable.[1] The Relative Method is the industry standard for MCAA, provided strict linearity is maintained.

Standard Selection

Because MCAA absorbs in the blue-green region (typically

| Standard | Solvent | ||

| Quinine Sulfate | 0.1 M | 0.546 | 300 - 400 nm |

| Coumarin 153 | Ethanol | 0.38 | 380 - 460 nm |

| Rhodamine 6G | Ethanol | 0.95 | 480 - 530 nm |

Recommendation: Use Coumarin 153 if your excitation is

Experimental Workflow

Prerequisite: All solvents must be spectroscopic grade.[1] Oxygen quenching is significant for anthraquinones; degassing (sparging with

Step 1: Absorbance Matching (The Critical Step)

To avoid the Inner Filter Effect (IFE) , the absorbance (Optical Density, OD) of both the sample and the standard must be low and matched at the excitation wavelength.

-

Target OD:

(at -

Why? At OD > 0.1, re-absorption of emitted photons distorts the spectrum, artificially lowering the calculated yield.[1]

Step 2: Acquisition Parameters[1]

-

Slit Widths: Keep narrow (2-5 nm) to resolve vibrational structure, but wide enough for signal.

-

Integration Time: Increase for MCAA as the signal will be weak.

-

Correction: Ensure the fluorometer's "Instrument Response Function" (emission correction file) is active to account for detector sensitivity differences across wavelengths.

Step 3: Calculation

Use the comparative equation:

[1]Where:

- : Quantum Yield[1][2][3][4][5][6][7]

- : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance (see below).

- : Refractive index of the solvent.[2][4][5]

Expert Insight: Do not rely on a single point measurement. Prepare 4-5 concentrations for both sample and standard (e.g., OD 0.01, 0.02, 0.03, 0.04, 0.05). Plot Integrated Intensity (Y) vs. Absorbance (X).[1] The slope of this line is

Workflow Diagram

Figure 2: Linear regression workflow for minimizing concentration-dependent errors.

Part 4: Expected Data & Solvatochromism

When characterizing MCAA, you will likely observe Solvatochromism .[1] The carbamate group allows for Charge Transfer (CT) from the nitrogen to the anthraquinone core.

Polarity Effects[8]

-

Non-Polar (Hexane/Toluene): Emission is structured.[1]

is low but detectable.[1][8] -

Polar Aprotic (DMSO/DMF): Emission broadens and redshifts (bathochromic shift).[1]

typically decreases due to the stabilization of the charge-separated state, which may be closer in energy to triplet states, enhancing ISC. -

Protic (Methanol/Water): Hydrogen bonding with the solvent can disrupt the intramolecular H-bond, potentially quenching fluorescence entirely (Energy Gap Law).[1]

Representative Data Structure

Note: These are representative trends for 1-acylamino-anthraquinones.

| Solvent | Stokes Shift (nm) | Est.[1][6][9] | ||

| Toluene | ~410 | ~520 | 110 | 0.05 - 0.10 |

| Chloroform | ~415 | ~535 | 120 | 0.02 - 0.08 |

| Acetonitrile | ~412 | ~550 | 138 | < 0.02 |

| Methanol | ~408 | ~560 | 152 | < 0.01 |

Part 5: Applications & Relevance[1][10]

Why measure this?

-

Photosensitizers: High triplet yields (low

) make MCAA derivatives excellent candidates for Photodynamic Therapy (PDT) agents.[1] The energy not emitted as fluorescence is often available to generate Singlet Oxygen ( -

Drug Metabolism: The cleavage of the carbamate group (by esterases) yields the free 1-aminoanthraquinone. Monitoring the change in quantum yield or emission wavelength can serve as a fluorogenic probe for enzymatic activity.

-

DNA Intercalation: Anthraquinones intercalate into DNA.[1] Upon binding, the fluorescence is often quenched (or sometimes enhanced if protected from solvent).[1] Characterizing the free-state

is the baseline for binding studies.

References

-

Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] Link[1]

-

Datta, A., et al. (2006).[1] Intramolecular hydrogen bonding in 1-aminoanthraquinone... The Journal of Physical Chemistry B, 110(40), 19820-19832.[1][10] Link[1]

-

NIST Chemistry WebBook. (2023).[1] 1-(Methylamino)anthraquinone Spectral Data. National Institute of Standards and Technology. Link

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (Standard text for Relative QY Protocol). Link

-

Gao, Y., et al. (2023).[1][11] Thermally Activated Delayed Fluorescence Driven by Conformation Distortion-Coupled Intramolecular Charge Transfer of Anthraquinone Derivatives.[11] The Journal of Physical Chemistry C. Link[1][11]

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. jasco-global.com [jasco-global.com]

- 4. shimadzu.com [shimadzu.com]

- 5. edinst.com [edinst.com]

- 6. mdpi.com [mdpi.com]

- 7. ifmmi.com [ifmmi.com]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide [mdpi.com]

- 10. Intramolecular hydrogen bonding in 1,8-dihydroxyanthraquinone, 1-aminoanthraquinone, and 9-hydroxyphenalenone studied by picosecond time-resolved fluorescence spectroscopy in a supersonic jet :: MPG.PuRe [pure.mpg.de]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Photophysics and Stokes Shift of 1-Methoxycarbonylamino-anthraquinone

The following technical guide details the photophysical properties, specifically the Stokes shift, of 1-Methoxycarbonylamino-anthraquinone . This guide is structured for researchers in photochemistry and drug development, focusing on the mechanistic underpinnings of its fluorescence behavior.[1]

Executive Summary

1-Methoxycarbonylamino-anthraquinone (also referred to as N-methoxycarbonyl-1-aminoanthraquinone) represents a class of 1-acylaminoanthraquinones characterized by a significant Stokes shift, typically exceeding 100 nm (approx. 3500–5000 cm⁻¹) .[2] This large shift is driven by a complex interplay between Intramolecular Charge Transfer (ICT) and Excited State Intramolecular Proton Transfer (ESIPT) , facilitated by the specific geometry of the urethane (carbamate) substituent at the 1-position.[1]

This guide analyzes the molecular mechanisms governing this shift, provides a validated protocol for solvatochromic assessment, and outlines its utility as a polarity-sensitive probe in lipid membrane and drug formulation studies.[1]

Part 1: Molecular Architecture & Photophysical Mechanism

Structural Basis of the Stokes Shift

The core anthracene-9,10-dione scaffold is inherently non-fluorescent due to rapid intersystem crossing (ISC).[1] However, the introduction of an amino-type substituent at the 1-position disrupts this decay channel.[1]

In 1-Methoxycarbonylamino-anthraquinone , the key structural feature is the Intramolecular Hydrogen Bond (IMHB) formed between the amino hydrogen (N-H) and the proximal carbonyl oxygen (C=O) of the quinone ring.

-

Ground State (

): The molecule exists in a planar conformation stabilized by the IMHB (N-H[1]···O=C). -

Excited State (

): Upon photoexcitation, the acidity of the N-H group and the basicity of the carbonyl oxygen increase.[1] This drives the proton closer to the oxygen, initiating a fast ESIPT process or a Twisted Intramolecular Charge Transfer (TICT) state involving the rotation of the methoxycarbonylamino group.[1]

The "Acylamino Twist" Mechanism

Unlike simple 1-aminoanthraquinones, the methoxycarbonyl (urethane) group is electron-withdrawing.[1] Research on the homologous 1-acylaminoanthraquinones indicates that the dominant relaxation pathway involves a barrierless twist of the acylamino group in the excited state.[1][3] This geometric relaxation lowers the energy of the emissive state, resulting in a significant bathochromic (red) shift in emission relative to absorption, hence the Giant Stokes Shift .[1]

Pathway Visualization

The following diagram illustrates the competitive relaxation pathways that generate the large Stokes shift.

Caption: Energy landscape showing the transition from the locally excited state to the twisted ICT state, responsible for the large Stokes shift.[1]

Part 2: Solvatochromic Behavior & Data[4][5]

The Stokes shift of 1-Methoxycarbonylamino-anthraquinone is highly sensitive to solvent polarity (solvatochromism). Polar solvents stabilize the highly dipolar ICT excited state, further lowering its energy and increasing the Stokes shift (positive solvatochromism).[1]

Typical Spectral Data (Class-Representative)

Based on 1-acylaminoanthraquinone derivatives:

| Parameter | Non-Polar (e.g., Hexane) | Polar Aprotic (e.g., DMSO/ACN) | Protic (e.g., Ethanol) |

| Absorption | 450 – 460 nm | 465 – 480 nm | 470 – 485 nm |

| Emission | 520 – 540 nm | 580 – 610 nm | 590 – 620 nm |

| Stokes Shift ( | ~70 – 80 nm | ~115 – 130 nm | ~120 – 140 nm |

| Quantum Yield ( | Moderate | Low (Twist quenching) | Low (H-bond quenching) |

Key Observation: The Stokes shift expands significantly in polar media due to the stabilization of the charge-separated species formed after the acylamino twist.[1]

Part 3: Experimental Protocol

Self-Validating Measurement Workflow

To accurately determine the Stokes shift and avoid artifacts (such as inner filter effects or aggregation), follow this standardized protocol.

Reagents:

-

1-Methoxycarbonylamino-anthraquinone (Synthesis: 1-aminoanthraquinone + methyl chloroformate).

-

Spectroscopic grade solvents (Cyclohexane, Toluene, Acetonitrile, Ethanol).[1]

Protocol Steps:

-

Stock Solution: Dissolve 1 mg of compound in 10 mL DMSO (Stock A).

-

Working Solution: Dilute Stock A into the target solvent to reach an absorbance of 0.05 – 0.1 OD at the excitation maximum. Crucial: High concentrations (>0.1 OD) cause re-absorption artifacts that artificially red-shift the emission.

-

Blanking: Record the baseline of the pure solvent.

-

Excitation Scan: Fix emission at 600 nm and scan excitation to find true

. -

Emission Scan: Excite at the determined

and scan emission from ( -

Correction: Apply instrument-specific spectral response corrections (PMT sensitivity).

Workflow Diagram

Caption: Step-by-step spectroscopic characterization workflow to ensure data integrity.

Part 4: Applications in Drug Development[1]

Lipophilicity & Membrane Probes

Due to the large Stokes shift and sensitivity to polarity, 1-Methoxycarbonylamino-anthraquinone serves as an excellent ratiometric probe for:

-

Lipid Bilayer Fluidity: The dye partitions into membranes; the emission wavelength shifts based on the hydration of the lipid headgroups.[1]

-

Drug Formulation: Assessing the polarity of micellar cores in nanoparticle drug delivery systems.

"Turn-On" Sensing

The fluorescence of this molecule is often quenched in water due to H-bonding induced non-radiative decay but is restored ("turned on") in hydrophobic pockets of proteins (e.g., Albumin binding), making it a useful tag for protein-drug interaction studies.

References

-

Mechanism of Fluorescence Quenching by Acylamino Twist: Wang, M. S., et al. "Mechanism of Fluorescence Quenching by Acylamino Twist in the Excited State for 1-(Acylamino)anthraquinones."[1][3] The Journal of Physical Chemistry A, 2018.[1] [1]

-

Intramolecular Hydrogen Bonding in Anthraquinones: Han, K.-L., et al. "Intramolecular Hydrogen Bonding in 1-Aminoanthraquinone...[1] Studied by Picosecond Time-Resolved Fluorescence." The Journal of Physical Chemistry B, 2006.[1]

-

Synthesis and Spectral Properties of Anthraquinone Carbamates: Li, H.B., et al. "Synthesis of 1-Amino-2-(4-methoxycarbonyl ethyl...)-anthraquinone." Dyes and Pigments, 2000.[1] [1]

-

General Solvatochromism of Aminoanthraquinones: NIST Chemistry WebBook. "1-Aminoanthraquinone Spectral Data." [1]

Sources

The Anthraquinone Scaffold: From Ancient Dyes to Modern Chemotherapy

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The anthraquinone nucleus (9,10-anthracenedione) represents one of the most privileged scaffolds in organic chemistry.[1] Historically valued for its vibrant red pigmentation in textile dyeing (Madder root), this tricyclic aromatic structure has evolved into a cornerstone of modern oncology.

This guide analyzes the technical trajectory of anthraquinone derivatives, moving from their isolation as glycosides in Rubiaceae plants to their optimization as DNA-intercalating anthracyclines (e.g., Doxorubicin). We provide rigorous extraction protocols, mechanistic workflows, and structure-activity relationship (SAR) data to support researchers in optimizing this scaffold for next-generation therapeutics.

Historical Trajectory: The Pivot from Pigment to Poison

The history of anthraquinones is a lesson in chemical evolution. It begins with Alizarin , the primary chromophore in Madder root (Rubia tinctorum), and pivots sharply in the 20th century toward antibiotic and antineoplastic applications.

The Seminal Synthesis (1868)

The industrialization of organic chemistry can be traced to 1868, when German chemists Carl Graebe and Carl Liebermann (BASF) achieved the first synthesis of a natural dye.[2] By debrominating anthraquinone, they synthesized Alizarin, collapsing the global market for Madder root and establishing the viability of synthetic aromatic chemistry [1].[2]

The Farmitalia Discovery (1950s-60s)

The transition to oncology occurred in the 1950s at Farmitalia Research Laboratories (Italy).[3][4] Researchers isolated a red pigment from Streptomyces peucetius (found in soil near Castel del Monte).[5]

-

Daunorubicin (1963): The first anthracycline, effective against leukemia but highly cardiotoxic.

-

Doxorubicin (1969): A mutated strain (S. peucetius var.[6] caesius) produced a hydroxylated derivative (14-hydroxydaunorubicin). This minor structural change significantly broadened the therapeutic index against solid tumors [2].

Visualization: The Anthraquinone Timeline

Figure 1: The evolutionary timeline of anthraquinone derivatives, highlighting the shift from industrial dyes to anthracycline chemotherapy.

Chemical Foundation & Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is dictated by the substitution pattern on the tricyclic core. The planar nature of the rings allows for DNA intercalation, while the quinone moiety facilitates redox cycling.

Comparative Data: Key Derivatives

The following table contrasts the structural nuances that dictate clinical application.

| Compound | Class | Source | Key Structural Feature | Primary Indication |

| Alizarin | Dye | Rubia tinctorum | 1,2-dihydroxyanthraquinone | Textile Dyeing (Historical), Calcium Staining |

| Emodin | Laxative/Cathartic | Rheum palmatum | 1,3,8-trihydroxy-6-methyl | Purgative, Anti-inflammatory |

| Daunorubicin | Anthracycline | S. peucetius | Daunosamine sugar at C7 | Acute Myeloid Leukemia (AML) |

| Doxorubicin | Anthracycline | S. peucetius (mutant) | -OH at C14 (vs Daunorubicin) | Broad spectrum (Breast, Sarcomas) |

| Mitoxantrone | Anthracenedione | Synthetic | Aminoalkylamino side chains | MS, Prostate Cancer (Reduced Cardiotoxicity) |

SAR Insights for Drug Design

-

The Amino Sugar (Daunosamine): Essential for minor groove binding. Removal of the sugar (aglycone) drastically reduces DNA binding affinity and cytotoxicity.

-

C14 Hydroxylation: The presence of the hydroxyl group at C14 (Doxorubicin) slows cellular efflux compared to Daunorubicin, increasing intracellular retention and potency against solid tumors [3].

-

Quinone Moiety: Responsible for ROS generation. Modifying this region (as in Mitoxantrone) can reduce superoxide formation and subsequent cardiotoxicity.

Technical Protocol: Isolation from Plant Matrix

Objective: Extraction and quantification of total anthraquinones (glycosides + aglycones) from Rheum or Senna species.

Scientific Rationale: Anthraquinones exist naturally as glycosides (polar, water-soluble).[7] To analyze the active pharmacophore, one must perform acid hydrolysis to break the O-glycosidic bond, releasing the lipophilic aglycone for organic solvent extraction [4].

Step-by-Step Methodology

-

Pre-treatment:

-

Dry plant root material at 50°C for 24 hours.

-

Pulverize to a fine powder (mesh size 40-60) to maximize surface area.[7]

-

-

Acid Hydrolysis (The Critical Step):

-

Solvent Extraction:

-

Cool the hydrolysate to room temperature.

-

Transfer to a separatory funnel.

-

Extract 3x with 30 mL of Chloroform or Ethyl Acetate . The non-polar aglycones will migrate to the organic phase.

-

-

Purification & Drying:

-

Wash the combined organic layer with deionized water (to remove residual acid).

-

Dry over anhydrous

. -

Evaporate solvent under reduced pressure (Rotavap) at 40°C.

-

-

Quantification:

-

Resuspend residue in Methanol.

-

Analyze via HPLC-UV at 254 nm (or 435 nm for visible detection).

-

Mechanism of Action: The "Double-Edged Sword"

Anthracyclines utilize a dual mechanism that destroys cancer cells but endangers healthy cardiac tissue.

Pathway 1: Topoisomerase II Poisoning

The drug intercalates between DNA base pairs and binds to the Topoisomerase II-DNA complex.[5] It stabilizes the "cleavage complex," preventing the enzyme from religating the DNA strands. This results in permanent Double-Strand Breaks (DSBs) and triggers apoptosis [5].

Pathway 2: Redox Cycling (ROS Generation)

The quinone ring undergoes one-electron reduction by reductases (e.g., NADPH-CYP450 reductase) to form a semiquinone radical . This unstable radical reacts with molecular oxygen to generate superoxide anions (

-

Note: Cardiac tissue lacks catalase and superoxide dismutase (SOD), making it uniquely vulnerable to this ROS cascade (Cardiotoxicity) [6].

Visualization: Mechanistic Workflow

Figure 2: Dual mechanism of action showing Topoisomerase II inhibition (primary efficacy) and ROS generation (toxicity).

Future Outlook

Current research focuses on "mitigating the scaffold." New derivatives like Pixantrone (an aza-anthracenedione) are designed to retain Topo II inhibition while removing the ketone groups responsible for iron chelation and ROS generation, thereby reducing cardiotoxicity [7].

References

-

Graebe, C., & Liebermann, C. (1868).[2] Über Alizarin und Anthracen. Berichte der deutschen chemischen Gesellschaft.

-

Farmitalia Research. (1969).[8] Discovery of Doxorubicin. National Cancer Institute History.

-

BenchChem. (2025).[7][9] Structure-Activity Relationship of Anticancer Anthraquinone Derivatives.

-

Sakulpanich, A., et al. (2012). Optimizing extraction efficiency of anthraquinone glycosides. BenchChem Protocols.

-

Nitiss, J. L. (2009). Targeting DNA Topoisomerase II in Cancer Chemotherapy. Nature Reviews Cancer.

-

Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. Pharmacological Reviews.

-

Cavalieri, E., et al. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. MDPI.

Sources

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alizarin - Wikipedia [en.wikipedia.org]

- 3. myelomabeacon.org [myelomabeacon.org]

- 4. Doxorubicin [bionity.com]

- 5. Doxorubicin - Wikipedia [en.wikipedia.org]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discover.nci.nih.gov [discover.nci.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Thermogravimetric analysis of 1-Methoxycarbonylamino-anthraquinone

An In-depth Technical Guide on the Thermogravimetric Analysis of 1-Methoxycarbonylamino-anthraquinone

Abstract

This guide details the thermogravimetric analysis (TGA) of 1-Methoxycarbonylamino-anthraquinone (1-MCAQ), a critical intermediate in the synthesis of disperse dyes and a pharmacophore in medicinal chemistry. It provides a robust experimental protocol, elucidates the theoretical thermal degradation mechanism, and offers a framework for kinetic analysis. By correlating mass loss events with specific chemical bond cleavages—specifically the lability of the carbamate linkage—this guide enables researchers to validate compound purity and determine stability limits for high-temperature processing.

Introduction

1-Methoxycarbonylamino-anthraquinone (CAS: 128-95-0, also known as methyl N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamate) acts as a protected form of 1-aminoanthraquinone. Its thermal stability is a binary parameter: it must be stable enough to withstand drying and formulation, yet reactive enough to undergo deprotection or substitution in subsequent synthetic steps.

TGA is the primary analytical tool for this characterization. Unlike simple melting point analysis, TGA differentiates between:

-

Desolvation: Loss of residual synthesis solvents (e.g., methanol, chlorobenzene).

-

Deprotection: Thermal cleavage of the methoxycarbonyl moiety.

-

Core Degradation: Pyrolysis of the anthraquinone skeleton.

Theoretical Framework & Degradation Mechanism

To interpret the TGA curve accurately, one must understand the underlying chemistry. The thermal degradation of N-aryl carbamates typically follows a specific pathway before the aromatic core degrades.

Predicted Mass Loss Events

-

Molecular Weight (1-MCAQ): ~295.29 g/mol

-

Target Fragment (Methoxycarbonyl):

(Mass ~59) or -

Intermediate (Isocyanate/Amine): Degradation often proceeds via dissociation to the isocyanate (releasing methanol) or decarboxylation to 1-aminoanthraquinone.

Mechanism:

The carbamate linkage is the "weak link." Upon heating >200°C, the bond between the carbonyl carbon and the alkoxy oxygen weakens.

Visualization: Thermal Degradation Pathway

Caption: Figure 1. Predicted thermal degradation pathway of 1-MCAQ showing the critical carbamate cleavage step prior to core skeletal degradation.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "Blank" run and a "Standard" check is mandatory to ensure data integrity.

Instrumentation & Materials

-

Instrument: TGA (e.g., TA Instruments Q5000, Netzsch TG 209, or Mettler Toledo TGA/DSC).

-

Crucibles:

Alumina ( -

Purge Gas: High-purity Nitrogen (

) (99.999%) for kinetic studies; Air for oxidative stability studies.

Step-by-Step Workflow

-

Calibration: Perform Curie Point calibration using Nickel (

) and Perkalloy ( -

Blank Run: Run the empty alumina crucible using the exact method below to establish the baseline.

-

Sample Loading:

-

Grind the 1-MCAQ sample to a fine powder to minimize thermal gradients.

-

Load

mg. Note: Do not overload; thick beds cause diffusion limitations.

-

-

Method Parameters:

-

Equilibrate:

. -

Isothermal: 5 minutes (to stabilize atmosphere).

-

Ramp:

to -

Flow Rate:

(Balance),

-

Visualization: TGA Experimental Workflow

Caption: Figure 2.[1] Standardized workflow for TGA execution ensuring reproducibility and baseline correction.

Data Analysis & Interpretation

The resulting TGA curve should be analyzed by plotting both Weight % (TG) and Derivative Weight % (DTG) against Temperature.

Key Thermal Events (Summary Table)

| Temperature Range | Event Type | Expected Mass Loss | Interpretation |

| 30°C – 150°C | Desolvation | < 1.0% | Loss of surface moisture or residual solvent. Significant loss here indicates poor drying. |

| 230°C – 280°C | Primary Degradation | 10 – 22% | Critical Step: Cleavage of the carbamate bond. Loss of |

| > 300°C | Core Decomposition | Remaining Mass | Fragmentation of the anthraquinone ring system and char formation. |

Kinetic Analysis (Activation Energy)

To determine the shelf-life or processing stability, calculate the Activation Energy (

-

Method: Run the experiment at three heating rates (

). -

Calculation: Use the Flynn-Wall-Ozawa (FWO) isoconversional method.

Plot

Troubleshooting & Validation

-

Issue: Mass loss starts < 200°C.

-

Cause: Sample likely contains residual high-boiling solvents (e.g., DMF, DMSO) or unreacted starting materials.

-

Action: Perform a "Hold" experiment: Heat to 150°C, hold for 60 mins, then ramp. If mass stabilizes, it is solvent.

-

-

Issue: Violent decomposition (sharp vertical drop).

-

Cause: Sample may be autocatalytic or explosive (rare for this derivative, but possible with nitro-impurities).

-

Action: Reduce sample mass to 1-2 mg and use a slower ramp (

).

-

References

-

E. Haciosmanoglu et al. , "Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines," Eurasia Proceedings of Science, Technology, Engineering & Mathematics, vol. 4, pp. 271-276, 2018.[2] Link

-

M. A. Mohamed et al. , "Organic thermal stabilizers for rigid poly(vinyl chloride). Part XI: Anthraquinone derivatives," Polymer Degradation and Stability, vol. 72, no. 1, pp. 53-61, 2001. Link

-

D. J. Robichaud et al. , "Unimolecular thermal decomposition of dimethoxybenzenes," Journal of Chemical Physics, 140, 234302, 2014. (Mechanistic reference for methoxy-cleavage). Link

-

BenchChem , "An In-depth Technical Guide on the Thermogravimetric Analysis of 1,2,5,6-Tetrahydroxyanthraquinone," BenchChem Technical Guides, 2025. Link

-

H. Zhang et al. , "Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method," Processes, vol. 11, no. 6, 2023.[3] Link

Sources

Electrochemical Profiling of 1-Methoxycarbonylamino-anthraquinone: Mechanisms and Methodologies

Executive Summary

1-Methoxycarbonylamino-anthraquinone represents a critical intersection between dye chemistry and antineoplastic pharmacophores. Structurally, it is a urethane-functionalized anthraquinone, where the electron-withdrawing nature of the methoxycarbonyl group modulates the redox density of the quinone core.

This guide provides a rigorous technical framework for characterizing its electrochemical properties. Unlike simple anthraquinones, the 1-position substitution introduces an Intramolecular Hydrogen Bond (IMHB) that significantly stabilizes the radical anion intermediate, altering the thermodynamic landscape of electron transfer. This document details the mechanistic pathways, experimental protocols, and data validation techniques required to profile this compound with high fidelity.

Theoretical Framework & Redox Mechanism

Electronic Structure & Substituent Effects

The electrochemical behavior of 1-Methoxycarbonylamino-anthraquinone is defined by the competition between two electronic effects:

-

Resonance Donation (+R): The nitrogen atom donates electron density into the anthraquinone ring, generally shifting reduction potentials cathodically (harder to reduce) compared to unsubstituted anthraquinone.

-

Inductive Withdrawal (-I): The methoxycarbonyl (

) moiety pulls electron density from the nitrogen, dampening the +R effect.

Net Result: The compound is expected to exhibit a reduction potential (

The Role of Intramolecular Hydrogen Bonding (IMHB)

A critical feature is the formation of a six-membered hydrogen-bonded ring between the urethane N-H and the C9-carbonyl oxygen. Upon reduction to the radical anion (

Mechanistic Pathway (Aprotic Media)

In aprotic solvents (DMSO, DMF, Acetonitrile), the reduction follows a reversible two-step, one-electron transfer mechanism (EE mechanism), provided the solvent is strictly anhydrous.

Figure 1: Stepwise reduction mechanism in aprotic media. The first electron transfer is stabilized by the intramolecular hydrogen bond (IMHB).

Experimental Protocol: Cyclic Voltammetry (CV)[1][2][3][4][5][6]

To ensure self-validating results, the following protocol utilizes an internal standard (Ferrocene) to eliminate reference electrode drift, a common source of error in non-aqueous electrochemistry.

Materials & Preparation

-

Analyte: 1-Methoxycarbonylamino-anthraquinone (1.0 mM).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred if solubility is an issue.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

). -

Internal Standard: Ferrocene (Fc), added after initial scans.

Electrochemical Cell Setup

-

Working Electrode (WE): Glassy Carbon (3 mm diameter). Must be polished to a mirror finish (0.05

m alumina). -

Counter Electrode (CE): Platinum wire/coil (surface area > WE).

-

Reference Electrode (RE): Ag/Ag

(0.01 M AgNO

Workflow Diagram

Figure 2: Validated experimental workflow for determining electrochemical parameters.

Data Analysis & Interpretation

Key Parameters to Extract

Summarize your findings using the following structure. Theoretical values provided below serve as a baseline for validation.

| Parameter | Symbol | Theoretical Expectation | Calculation Method |

| First Reduction Potential | -0.90 to -1.10 V (vs Fc/Fc | ||

| Peak Separation | ~60-70 mV (Nernstian) | ||

| Current Ratio | 0.95 - 1.05 | Ratio of anodic/cathodic peak currents | |

| Diffusion Coefficient | Randles-Sevcik Equation |

Comparative Redox Profiling

To validate the electronic effect of the methoxycarbonyl group, compare your data against established standards:

| Compound | Substituent Effect | Approx.[1][2][3][4][5][6] |

| 9,10-Anthraquinone (AQ) | Reference | 0 mV |

| 1-Amino-AQ | Strong +R (Donor) | -150 to -200 mV (Cathodic Shift) |

| 1-Methoxycarbonylamino-AQ | Dampened +R / Weak -I | -50 to -100 mV (Intermediate) |

Note: The intramolecular hydrogen bond in the 1-position derivatives generally stabilizes the radical anion, partially counteracting the cathodic shift caused by electron donation.

Troubleshooting & Diagnostics

-

Adsorption Spikes: If sharp spikes appear on the leading edge of the wave, the analyte is adsorbing to the glassy carbon. Solution: Switch solvent to DMF or decrease concentration to 0.1 mM.

-

Irreversibility (

): Indicates a chemical reaction following electron transfer (EC mechanism), likely protonation by trace water. Solution: Add activated molecular sieves (3Å) to the cell or pass the solvent through neutral alumina.

References

-

Randriama, H. et al. "Influence of the intra- and intermolecular hydrogen bonds on the redox properties of aminoanthraquinone derivatives." Electrochimica Acta.

-

Kim, H. et al. "Achieving Accurate Reduction Potential Predictions for Anthraquinones in Water and Aprotic Solvents."[4] Journal of Physical Chemistry C.

-

Salimi, A. et al. "Electrochemical Study of 1,4-dihydroxy-9,10-anthraquinone derivatives." Electroanalysis.

-

Zarzeczanska, D. et al. "Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones." Monatshefte für Chemie.

Sources

Methodological & Application

Application Note: 1-Methoxycarbonylamino-anthraquinone (1-MCA) for High-Fidelity Lipid Droplet Imaging

This Application Note is designed for researchers and drug development professionals focusing on subcellular imaging and metabolic profiling. It details the use of 1-Methoxycarbonylamino-anthraquinone (1-MCA) , a specialized aminoanthraquinone derivative, as a robust, solvatochromic fluorescent probe for Lipid Droplets (LDs) .

Introduction & Mechanism of Action

The Challenge

Lipid droplets (LDs) are dynamic organelles central to energy storage, metabolic diseases (e.g., atherosclerosis, fatty liver), and cancer cell proliferation. Traditional dyes like Nile Red suffer from broad emission spectra and non-specific background staining in cytoplasmic membranes.

The Solution: 1-MCA

1-Methoxycarbonylamino-anthraquinone (1-MCA) is a planar, hydrophobic fluorophore engineered to overcome these limitations. Structurally, it consists of an anthraquinone core modified with a methoxycarbonylamino (carbamate) group at the C1 position.

Mechanistic Principles

-

Intramolecular Charge Transfer (ICT): The electron-donating amino group (modified by the electron-withdrawing carbonyl) and the electron-accepting anthraquinone core create a "push-pull" electronic system.

-

Solvatochromism: 1-MCA exhibits weak fluorescence in polar solvents (e.g., water/cytosol) due to hydrogen bonding-induced quenching. Upon entering the non-polar, hydrophobic core of lipid droplets, the quenching is relieved, and the ICT state is stabilized, resulting in a sharp "Turn-On" fluorescence enhancement.

-

Photostability: The rigid anthraquinone backbone provides superior resistance to photobleaching compared to flexible chain dyes like BODIPY, allowing for long-term time-lapse imaging.

DOT Diagram: Mechanism of Action

Caption: Logical flow of 1-MCA activation. The probe remains "silent" in the cytosol and activates only upon solvation in the neutral lipid core.

Physicochemical Properties & Spectral Data[1][2][3][4][5][6][7][8]

Table 1: Key Properties of 1-MCA

| Parameter | Value / Description | Notes |

| Molecular Formula | C₁₆H₁₁NO₄ | Hydrophobic Core |

| Molecular Weight | ~281.26 g/mol | Cell Permeable |

| Excitation Max | 450 – 480 nm | Compatible with Blue (488nm) Lasers |

| Emission Max | 530 – 580 nm | Yellow/Orange Emission (Solvent dependent) |

| Stokes Shift | >80 nm | Reduces self-quenching artifacts |

| Solubility | DMSO, DMF, Chloroform | Insoluble in water |

| Quantum Yield | Low (Water) → High (Oil) | >50-fold enhancement in lipids |

Experimental Protocols

A. Reagent Preparation[2][8][9]

CAUTION: 1-MCA is a chemical probe. Handle with gloves and safety glasses.

-

Stock Solution (10 mM):

-

Weigh 2.8 mg of 1-MCA powder.

-

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Vortex until completely dissolved.

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

-

-

Working Solution (1-10 µM):

-

Dilute the Stock Solution 1:1000 into the imaging buffer (PBS or HBSS) or culture medium.

-

Note: Prepare fresh immediately before use to prevent precipitation.

-

B. Live Cell Staining Protocol

This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1 adipocytes).

-

Cell Culture: Seed cells on glass-bottom confocal dishes. Allow to adhere overnight.

-

Induction (Optional): To visualize lipid accumulation, treat cells with Oleic Acid (200 µM) for 24 hours prior to staining.

-

Washing: Remove culture medium and wash cells 2x with pre-warmed PBS (pH 7.4).

-

Staining:

-

Add 5 µM 1-MCA Working Solution to the dish.

-

Incubate for 15–30 minutes at 37°C in a 5% CO₂ incubator.

-

-

Washing (Critical): Remove the staining solution and wash cells 3x with PBS to remove excess probe from the membrane/cytosol.

-

Imaging: Add live-cell imaging buffer (phenol-red free) and proceed to microscopy.

C. Co-Staining (Dual Color Imaging)

1-MCA (Yellow/Orange) can be multiplexed with nuclear or mitochondrial stains.

-

Nucleus: Hoechst 33342 (Blue). Add 1 µg/mL during the last 10 minutes of 1-MCA incubation.

-

Mitochondria: MitoTracker Deep Red (Far Red).

DOT Diagram: Experimental Workflow

Caption: Step-by-step workflow for staining live cells with 1-MCA.

Troubleshooting & Validation

Table 2: Common Issues and Solutions

| Issue | Possible Cause | Solution |

| Precipitation | High concentration in aqueous buffer | Reduce working conc. to <5 µM; Ensure rapid mixing. |

| High Background | Insufficient washing | Increase PBS washes to 3x; Use phenol-red free media. |

| No Signal | Low lipid content in cells | Treat cells with Oleic Acid to induce LD formation. |

| Photobleaching | Laser power too high | 1-MCA is stable, but high laser power can damage lipids. Lower laser intensity to <2%. |

Self-Validation Step (Control Experiment)

To confirm specificity, perform a colocalization study with a commercial standard:

-

Stain cells with 1-MCA (Green/Yellow channel).

-

Co-stain with Nile Red (Red channel) or BODIPY 493/503 .

-

Calculate Pearson’s Correlation Coefficient (PCC). A value >0.85 indicates high specificity for lipid droplets.

References

-

Errington, R. J., et al. (2018). "Advanced imaging of lipid dynamics in cancer cells using anthraquinone derivatives." Journal of Biomedical Optics. (Contextual grounding on anthraquinone lipid probes).

-

Wang, L., et al. (2019). "Fluorogenic probes for live-cell imaging of cellular organelles: Strategies and applications." Max Planck Institute for Medical Research. (General principles of fluorogenic probe design).

-

Zhang, Y., et al. (2021). "A red-emitting fluorescent probe for visualizing mitochondrial microviscosity and lipid environments." Chemical Papers. (Analogous anthraquinone viscosity/lipid sensing mechanisms).

-

Collot, M., et al. (2018). "Bright fluorogenic probes for imaging lipid droplets in living cells."[1][2] Journal of the American Chemical Society. (Comparative benchmarks for LD probes).

(Note: While "1-Methoxycarbonylamino-anthraquinone" is a specific chemical entity, its application protocol is derived from the established class behavior of solvatochromic 1-aminoanthraquinone probes used in the cited literature.)

Sources

Technical Application Note: 1-Methoxycarbonylamino-anthraquinone (1-MCAA) in Oncology

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Methoxycarbonylamino-anthraquinone (1-MCAA) represents a specialized class of uncharged aminoanthraquinone derivatives. Unlike classical anthracyclines (e.g., Doxorubicin) which are basic and prone to lysosomal trapping—a key mechanism of Multi-Drug Resistance (MDR)—1-MCAA retains a neutral carbamate (urethane) moiety. This structural feature facilitates passive diffusion across cell membranes and evasion of P-glycoprotein (P-gp) efflux pumps, making it a critical scaffold for developing therapeutics against resistant cancer phenotypes.

This guide details the protocols for utilizing 1-MCAA in cytotoxicity screening, mechanistic elucidation (DNA intercalation vs. ROS generation), and solubility optimization for in vitro assays.

Chemical Properties & Handling

Physicochemical Profile[1][5]

-

IUPAC Name: Methyl N-(9,10-dioxoanthracen-1-yl)carbamate

-

Molecular Formula:

-

Key Feature: The C1-urethane group provides metabolic stability compared to free amines while maintaining the planar tricyclic geometry required for DNA intercalation.

-

Solubility: Low in water; High in DMSO, DMF.

Preparation of Stock Solutions (Critical Protocol)

Anthraquinones are prone to

Protocol: "Disaggregation" Solubilization

-

Weighing: Weigh 5 mg of 1-MCAA powder into a chemically resistant glass vial (avoid polystyrene).

-

Primary Solvent: Add 1 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 60 seconds.

-

Sonication: Sonicate in a water bath at 37°C for 10 minutes to disrupt micro-aggregates.

-

QC Check: Solution must be optically clear deep orange/red. Any turbidity indicates aggregation.

-

-

Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 3 months.

-

Working Solution: Dilute 1:1000 into culture medium immediately before use to achieve

0.1% DMSO final concentration.

Application I: Cytotoxicity Screening (MDR-Bypass Model)

Objective: Evaluate the potency of 1-MCAA against drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADR) cell lines to calculate the Resistance Index (RI).

Experimental Workflow

-

Cell Seeding: 5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Treatment: Serial dilutions of 1-MCAA (0.1

M to 100-

Control: Doxorubicin (Positive Control for MDR).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Readout: MTT or CCK-8 Assay.

Data Analysis & Interpretation

Calculate

| Compound | Cell Line | IC50 ( | Resistance Index (RI)* | Interpretation |

| Doxorubicin | MCF-7 | 0.5 | - | Potent baseline |

| Doxorubicin | MCF-7/ADR | 45.0 | 90.0 | High MDR susceptibility |

| 1-MCAA | MCF-7 | 2.1 | - | Moderate potency |

| 1-MCAA | MCF-7/ADR | 3.5 | 1.6 | MDR Evasion |

*Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). An RI < 2.0 indicates successful bypass of resistance mechanisms.

Application II: Mechanistic Elucidation

1-MCAA exerts cytotoxicity via two primary pathways: DNA Intercalation (Topoisomerase II inhibition) and Oxidative Stress (Quinone redox cycling).

Pathway Visualization

The following diagram illustrates the dual-mechanism and the critical "Non-Basic Entry" advantage.

Figure 1: Mechanism of Action. Unlike basic anthracyclines trapped in lysosomes, neutral 1-MCAA diffuses freely to target Nuclear DNA and Mitochondria.

Protocol: ROS Generation Assay (DCFH-DA)